N-Sulfo-flavin mononucleotide

Beschreibung

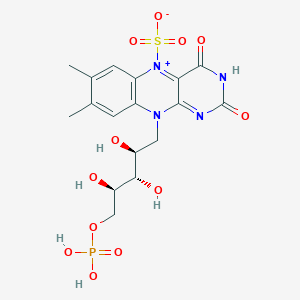

Structure

3D Structure

Eigenschaften

Molekularformel |

C17H21N4O12PS |

|---|---|

Molekulargewicht |

536.4 g/mol |

IUPAC-Name |

7,8-dimethyl-2,4-dioxo-10-[(2S,3S,4R)-2,3,4-trihydroxy-5-phosphonooxypentyl]benzo[g]pteridin-5-ium-5-sulfonate |

InChI |

InChI=1S/C17H21N4O12PS/c1-7-3-9-10(4-8(7)2)21(35(30,31)32)13-15(18-17(26)19-16(13)25)20(9)5-11(22)14(24)12(23)6-33-34(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H3-,19,25,26,27,28,29,30,31,32)/t11-,12+,14-/m0/s1 |

InChI-Schlüssel |

ZLPUGFBBLGQWBS-SCRDCRAPSA-N |

Isomerische SMILES |

CC1=CC2=C(C=C1C)[N+](=C3C(=O)NC(=O)N=C3N2C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)S(=O)(=O)[O-] |

Kanonische SMILES |

CC1=CC2=C(C=C1C)[N+](=C3C(=O)NC(=O)N=C3N2CC(C(C(COP(=O)(O)O)O)O)O)S(=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Derivatization Strategies for N Sulfo Flavin Mononucleotide

Chemical Synthesis Pathways for N-Sulfonylation of Flavin Nucleotides

The chemical synthesis of flavin nucleotide analogs, including N-sulfo-FMN, typically begins with the modification of a precursor molecule like riboflavin (B1680620) or lumiflavin. d-nb.infowiley-vch.de While specific literature detailing the direct N-sulfonylation of FMN is not abundant, general methods for creating flavin derivatives provide a foundational approach. The process often involves multiple steps, which can present challenges in yield and purification. researchgate.net

A common strategy is to first introduce the desired chemical group onto the isoalloxazine ring of riboflavin. d-nb.info For instance, the synthesis of 6-substituted flavins starts with a 6-nitroflavin, which is then reduced to a 6-aminoflavin. This amino group can be converted to a diazonium salt, which subsequently reacts with a nucleophile to introduce the desired substituent. d-nb.info A similar approach could theoretically be applied to introduce a sulfo group at a specific nitrogen atom on the flavin ring.

Once the modified riboflavin analog is synthesized, it is converted to the corresponding mononucleotide (FMN) form. The traditional chemical method for this conversion is the phosphorylation of the 5'-hydroxyl group of the ribityl side chain. d-nb.infobioglyco.com However, this chemical phosphorylation can produce a mixture of products, including impurities that complicate the purification process. nih.gov An alternative, cleaner approach is chemo-enzymatic synthesis, where a chemically synthesized riboflavin analog is enzymatically phosphorylated to yield the FMN analog. nih.gov

Biotechnological and Enzymatic Approaches for Flavin Analog Production

Biotechnological and enzymatic methods offer a highly specific and efficient alternative to purely chemical synthesis for producing flavin nucleotide analogs. These approaches often leverage the natural biosynthetic pathways of flavins, utilizing enzymes that can accommodate modified substrates. d-nb.infonih.gov

The primary enzymatic route involves two key enzymes: riboflavin kinase (RFK) and FMN adenylyltransferase (FMNAT). researchgate.net RFK catalyzes the phosphorylation of riboflavin (or a riboflavin analog) to produce FMN. researchgate.netbioglyco.com Subsequently, FMNAT can convert FMN to flavin adenine (B156593) dinucleotide (FAD). researchgate.net In many prokaryotes, these two activities are combined in a single bifunctional enzyme known as FAD synthetase (FADS). d-nb.infomdpi.com

To produce an FMN analog, a chemically synthesized, modified riboflavin precursor can be supplied to a system containing riboflavin kinase. A crucial aspect of this strategy is the promiscuity of the enzyme, its ability to bind and phosphorylate substrates other than natural riboflavin. Researchers have successfully used FAD synthetase from Corynebacterium ammoniagenes and FMN adenylyltransferase from Methanocaldococcus jannaschii to produce a variety of FAD analogs due to their broad substrate acceptance. researchgate.netmdpi.com If the FAD analog is produced, it can be readily converted back to the desired FMN analog by treatment with a nucleotide pyrophosphatase.

Beyond using isolated enzymes, whole-cell catalysis and metabolic engineering provide powerful platforms for production. d-nb.infonih.gov Microorganisms like Escherichia coli, Bacillus subtilis, and the yeast Candida famata have been genetically engineered to overproduce riboflavin. nih.govfrontiersin.org These engineered strains could potentially be adapted to produce flavin analogs by feeding them specific precursors or by modifying their biosynthetic pathways.

Table 1: Key Enzymes in the Biotechnological Production of Flavin Analogs

| Enzyme | Source Organism | Catalytic Function | Relevance |

|---|---|---|---|

| Riboflavin Kinase (RFK) | Various (e.g., Homo sapiens, Corynebacterium ammoniagenes) | Riboflavin → FMN | Phosphorylates riboflavin analogs to produce FMN analogs. researchgate.netresearchgate.net |

| FMN Adenylyltransferase (FMNAT) | Various (e.g., Methanocaldococcus jannaschii) | FMN + ATP → FAD | Promiscuous versions can synthesize FAD analogs from FMN analogs. researchgate.net |

| FAD Synthetase (FADS) | Corynebacterium ammoniagenes | Bifunctional (RFK and FMNAT activity) | A single enzyme capable of converting riboflavin analogs to FAD analogs. mdpi.com |

| Nucleotide Pyrophosphatase | Snake Venom (e.g., Naja naja) | FAD → FMN + AMP | Cleaves FAD analogs to yield the corresponding FMN analog. |

Design and Synthesis of Advanced N-Sulfo-Flavin Mononucleotide Analogs for Research Probes

The inherent fluorescent and redox-active properties of the flavin isoalloxazine ring make it an exceptional scaffold for designing advanced research probes. nih.gov By chemically modifying the flavin core, it is possible to create analogs with tailored functionalities for specific applications in bioimaging and sensing. rsc.org While probes based specifically on an N-sulfo-FMN backbone are not extensively documented, the strategies used to create other flavin probes are directly applicable.

The design process often focuses on modulating the flavin's electronic properties to respond to a specific biological event or analyte. For example, a turn-on fluorescent probe named TPA-vinylene-flavin (TVF) was designed to detect hypochlorous acid (HOCl) in mitochondria. rsc.orgresearchgate.net The probe's fluorescence is initially low but increases significantly upon reaction with HOCl, allowing for real-time monitoring of this reactive oxygen species in living cells. rsc.org

Another sophisticated approach is the creation of genetically encoded probes by fusing a flavoenzyme to a Green Fluorescent Protein (GFP) variant. nih.gov In one such design, the fluorescence of the flavoenzyme is quenched when it is reduced by a specific analyte. The stable fluorescence of the fused GFP allows for ratiometric measurements, providing a precise and internally controlled sensor for intracellular processes. nih.gov

Table 2: Examples of Advanced Flavin-Based Research Probes

| Probe Type | Structural Feature / Principle | Research Application |

|---|---|---|

| Analyte-Sensing Probe (e.g., TVF) | Incorporates a reactive moiety (alkene) that changes fluorescence upon reaction with an analyte (HOCl). rsc.org | Real-time monitoring of specific reactive oxygen species like hypochlorous acid in live cells. rsc.orgresearchgate.net |

| Genetically Encoded Ratiometric Probe | Fusion of a flavoenzyme with a fluorescent protein (e.g., GFP). Analyte binding quenches flavin fluorescence, changing the ratio of flavin:GFP emission. nih.gov | Specific and quantitative imaging of analytes like thioredoxin and the NAD+/NADH ratio in vivo. nih.gov |

| Activity-Based Probe (ABP) | Based on irreversible inhibitor structures; designed to covalently bind to the active site of a target flavoenzyme. nih.gov | Profiling the activity of specific enzyme classes, such as monoamine oxidases, in complex proteomes and live cells. nih.gov |

| Mechanism-Based Fluorescent Probe | Designed to react with an enzyme based on its specific catalytic mechanism, leading to a fluorescent signal. bohrium.com | Studying substrate selectivity and protein-protein interactions of oxidative enzymes involved in natural product biosynthesis. bohrium.com |

Structural Characterization and Theoretical Investigations of N Sulfo Flavin Mononucleotide

Advanced Spectroscopic Probes for Conformational and Electronic State Analysis

Analytical techniques including fluorescence spectroscopy and NMR spectrometry are generally mentioned as methods for characterizing such compounds, but specific studies focusing on the conformational and electronic state of unbound N-Sulfo-flavin mononucleotide have not been identified. epo.orggoogleapis.com Research has predominantly centered on the crystallographic analysis of the compound when it is bound to a protein.

Computational Chemistry and Quantum Mechanical Modeling of this compound

Computational methods are powerful tools for investigating the properties of flavins. While computational modeling and "Quantitative Structure Activity Relationship" (QSAR) studies are mentioned in the context of drug development and toxicology for a wide range of compounds including this compound, specific computational studies detailing its intrinsic properties were not found in the search results. epo.orggoogleapis.comgoogle.com The focus of theoretical and computational chemistry in the flavin field has been overwhelmingly on the more common cofactors, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD).

There are no specific electronic structure calculations or redox property predictions for isolated this compound in the available search results. Such studies are critical for understanding the reactivity of flavins, but research has concentrated on the canonical forms. For instance, kinetic studies on flavocytochrome b2 containing the N-sulfo adduct indicate that the modification impacts the flavin reduction step and may slow intramolecular electron transfer from the flavin semiquinone to the heme group. rcsb.org However, these are protein-specific kinetic observations rather than calculations of the intrinsic redox potential of the molecule itself.

No literature detailing molecular dynamics simulations specifically for this compound was identified in the search results. These simulation techniques are commonly used to explore the dynamics and interactions of FMN and FAD within their protein environments, but similar investigations on the N-Sulfo derivative have not been reported.

Electronic Structure Calculations and Redox Property Predictions

X-ray Crystallography and Cryo-Electron Microscopy of this compound-Protein Complexes

The most significant structural information available for this compound comes from X-ray crystallography of its complexes with various mutants of flavocytochrome b2 from Saccharomyces cerevisiae. ebi.ac.ukpdbj.org This compound often forms as an adduct with sulfite (B76179), which is used as an inhibitor to trap the enzyme in a specific state for structural studies. rcsb.org The crystal structures reveal detailed interactions between the N-sulfo-flavin moiety and the protein's active site.

In the structure of the R289K mutant of flavocytochrome b2, the this compound is bound at the active site, and the structure was determined to a resolution of 2.75 Å. rcsb.org Similarly, the structure of the A198G:L230A double mutant in complex with the sulfite adduct of flavin (N-sulfo-FMN) was resolved at 2.70 Å. expasy.orgpdbj.org These structures provide insights into how mutations affect substrate specificity and the catalytic mechanism of lactate (B86563) dehydrogenation. rcsb.orgpdbj.org The binding pocket for N-sulfo-FMN involves numerous residues, including Tyr 143, Tyr 144, Ser 195, Arg 376, and Arg 413, which interact via hydrogen bonds, salt bridges, and hydrophobic interactions. expasy.org

No cryo-electron microscopy studies of this compound-protein complexes were found in the search results.

Table 1: X-ray Crystallography Data for this compound (FNS) Complexes

| PDB ID | Protein Description | Resolution (Å) | Ligands |

|---|---|---|---|

| 1QCW | Flavocytochrome b2 (Arg289Lys mutant) with sulfite | 2.75 | HEM, FNS |

| 1SZG | Flavocytochrome b2 (A198G:L230A mutant) with sulfite | 2.70 | HEM, FNS |

| 1KBJ | Flavin-binding domain of flavocytochrome b2 with sulfite | 2.50 | FNS |

Enzymatic Interactions and Catalytic Mechanisms of N Sulfo Flavin Mononucleotide

Effects of N-Sulfonylation on Enzyme-Cofactor Binding Dynamics and Affinity

The binding of a flavin cofactor to its corresponding apoprotein is a critical determinant of enzyme function. nih.gov This interaction is governed by a network of specific contacts between the protein and the isoalloxazine ring, the ribityl chain, and the terminal phosphate (B84403) group of FMN. nih.gov The replacement of the phosphate group with a sulfonate group in N-Sulfo-FMN significantly modifies the charge distribution, size, and hydrogen bonding capacity of the cofactor's tail, thereby altering binding dynamics.

Sulfotransferases, the enzymes responsible for catalyzing the transfer of a sulfuryl group, provide insight into the nature of sulfo-group interactions. nih.gov The binding of the sulfo-group donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), involves specific residues that stabilize the negatively charged sulfuryl moiety. nih.gov Similarly, in flavoenzymes, the affinity for N-Sulfo-FMN would be highly dependent on the architecture of the phosphate-binding pocket.

Kinetic studies on the binding of FMN to apoflavodoxin from Desulfovibrio vulgaris have shown that the process is complex and can be influenced by the presence of inorganic phosphate in the binding subsite. nih.gov The binding of the isoalloxazine ring is cooperatively linked to the occupation of the phosphate-binding pocket. nih.gov For N-Sulfo-FMN, the larger size and different geometry of the sulfo group compared to the phosphate group would necessitate conformational adjustments in the enzyme's active site. The affinity (represented by the dissociation constant, Kd) would be expected to change, potentially increasing or decreasing depending on the specific hydrogen bond acceptors and donors and the electrostatic environment of the binding pocket. For instance, mutations in the FMN binding site of enzymes like Corynebacterium ammoniagenes FAD synthetase have demonstrated significant effects on flavin affinity, highlighting the sensitivity of this interaction to minor structural changes. mdpi.com

Table 1: Comparative Binding Characteristics of FMN vs. N-Sulfo-FMN (Hypothetical)

| Feature | Flavin Mononucleotide (FMN) | N-Sulfo-Flavin Mononucleotide (N-Sulfo-FMN) | Rationale for Difference |

|---|---|---|---|

| Terminal Group | Phosphate (-PO₄³⁻) | Sulfonate (-SO₃⁻) | Fundamental chemical difference. |

| Geometry | Tetrahedral | Tetrahedral | Both groups exhibit similar tetrahedral geometry. |

| Charge at pH 7 | ~ -2 | ~ -1 | Phosphate is a stronger acid and typically carries a greater negative charge at physiological pH. |

| H-Bonding | Acts as both H-bond donor and acceptor. | Primarily acts as an H-bond acceptor. | The P-OH groups can donate hydrogen bonds, a capacity the S=O groups lack. |

| Binding Affinity (Kd) | Enzyme-dependent (e.g., nM to µM range). researchgate.netresearcher.life | Expected to be altered. | Dependent on the specific contacts within the enzyme's phosphate-binding loop. nih.gov |

| Binding Kinetics | Often biphasic, suggesting a multi-step association process. nih.gov | Likely altered kinetics due to different initial interactions and conformational changes. | The initial electrostatic attraction and subsequent conformational shifts would be affected by the change in charge and H-bonding. nih.govnih.gov |

Modulation of Electron Transfer Pathways by the Sulfo Moiety in Flavin-Dependent Enzymes

Flavins are exceptionally versatile redox cofactors because they can participate in both one- and two-electron transfer reactions. wikipedia.orgresearchgate.net In flavoenzymes, the protein environment fine-tunes the flavin's redox potential to suit a specific catalytic task. researchgate.net The transfer of electrons often occurs between the flavin cofactor and other redox centers, such as iron-sulfur clusters or nicotinamide (B372718) cofactors (NADH/NADPH). researchgate.netaklectures.com For example, in Complex I of the mitochondrial electron transport chain, FMN accepts a pair of electrons from NADH and transfers them sequentially to a series of iron-sulfur clusters. aklectures.com

The N-sulfo group is expected to modulate these electron transfer pathways primarily by altering the electronic properties of the isoalloxazine ring system. The sulfonate group is generally considered to be more electron-withdrawing than a phosphate group. This electronic perturbation would make the isoalloxazine ring more electron-deficient, thereby increasing its redox potential. A higher redox potential means N-Sulfo-FMN would be a stronger oxidizing agent than FMN but would be more difficult to reduce. wikipedia.org

This change in redox potential would directly impact the thermodynamics of electron transfer between N-Sulfo-FMN and its redox partners.

Electron Transfer from NAD(P)H: The reduction of N-Sulfo-FMN by NAD(P)H would become less favorable, potentially slowing down the reductive half-reaction of the enzyme. nih.govnih.gov

Electron Transfer to Acceptors: Conversely, the transfer of electrons from a reduced N-Sulfo-FMN to an acceptor (like an iron-sulfur cluster or an external substrate) would become more favorable. researchgate.netnih.gov

Bacteria of the genus Shewanella secrete FMN as an extracellular electron shuttle to facilitate the reduction of insoluble minerals like iron(III) oxides, demonstrating a natural electron transfer pathway. nih.gov The efficiency of such a system using an N-sulfo analog would be dictated by the modified redox potential and its impact on the rates of reduction by the cell and oxidation by the mineral. nih.govpnnl.gov

Mechanistic Elucidation of this compound in Model Redox Systems

To understand the intrinsic properties of N-Sulfo-FMN, researchers often turn to model systems that lack the complexity of an enzyme's active site. researchgate.net Electrochemical studies of FMN in buffered and unbuffered aqueous solutions have detailed its complex proton-coupled electron transfer (PCET) mechanisms. nih.gov In buffered solutions at low pH, FMN undergoes a 2-electron, 2-proton reduction to form FMNH₂. nih.gov At higher pH, the mechanism shifts as the species involved change their protonation state. nih.gov

For N-Sulfo-FMN, the N-sulfonylation would introduce key changes:

Acidity: The acidity of the N(3) proton on the isoalloxazine ring is critical for the redox mechanism. The electron-withdrawing sulfo group would likely lower the pKa of this proton, affecting the pH-dependence of the redox potential.

Redox Potential: As noted, the redox potential is expected to be higher (more positive) than that of FMN. This would be directly observable in cyclic voltammetry experiments as a positive shift in the peak potentials.

Reaction Kinetics: The kinetics of electron transfer can be studied in model systems, such as with redox flow batteries or by observing reactions with specific reductants or oxidants like ferrihydrite. researchgate.netpnnl.gov Studies on FMN have shown that it acts as an effective mediator for the reduction of U(VI) to U(IV). rsc.org The N-sulfo analog's performance in such a system would be a direct consequence of its modified redox potential, with a higher potential potentially accelerating the oxidation of the reduced flavin by U(VI). rsc.org

Functional Characterization in Flavin-Dependent Oxidoreductases and Monooxygenases

Flavin-dependent enzymes are categorized into classes such as dehydrogenases, reductases, oxidases, and monooxygenases, each carrying out distinct chemical transformations. nih.govmdpi.com The introduction of N-Sulfo-FMN in place of FMN would have profound functional consequences for these enzymes.

Monooxygenases are particularly interesting as they use a reduced flavin to react with molecular oxygen, forming a reactive C4a-(hydro)peroxyflavin intermediate that performs substrate oxygenation. nih.govnih.govnsf.gov The stability and reactivity of this intermediate are central to the enzyme's function. nih.gov The electron-withdrawing effect of the N-sulfo group could destabilize the reduced flavin and the subsequent peroxyflavin adduct, potentially altering the enzyme's catalytic cycle, substrate specificity, and product distribution. researchgate.net Some monooxygenase systems, like the alkanesulfonate monooxygenase (SsuD/SsuE), are specifically involved in sulfur metabolism, making them particularly relevant systems for studying sulfo-flavin analogs. nih.gov

Table 2: Predicted Functional Impact of N-Sulfo-FMN on Flavoenzyme Classes

| Enzyme Class | Typical FMN Role | Predicted Impact of N-Sulfo-FMN | Reference for FMN Function |

|---|---|---|---|

| Oxidoreductases | Two-electron transfer from NAD(P)H to a substrate. | Slower reduction by NAD(P)H may decrease overall turnover rate. | taylorandfrancis.comnih.gov |

| Monooxygenases | Formation of a C4a-hydroperoxyflavin intermediate for oxygenating substrates. | Altered stability of the reduced flavin and peroxyflavin intermediate could change reaction outcomes or efficiency. | nih.govnih.govnsf.gov |

| Dehydrogenases | Accepts electrons from a substrate (e.g., succinate). | Higher redox potential could make substrate oxidation more favorable but subsequent electron transfer steps might be affected. | taylorandfrancis.comwikipedia.org |

| Reductases (e.g., FMN Reductase) | Reduces flavin using NAD(P)H for use by another enzyme (e.g., monooxygenase). | Decreased rate of reduction could limit the supply of activated cofactor to the partner enzyme. | researcher.lifenih.gov |

Investigation of this compound Analog's Role in Riboswitch-Mediated Gene Regulation

Riboswitches are structured RNA elements, typically in the 5' untranslated region of bacterial mRNA, that regulate gene expression by directly binding to a specific metabolite. nih.govresearchgate.net The FMN riboswitch controls the expression of genes for riboflavin (B1680620) (vitamin B2) biosynthesis and transport. ribocentre.orgnih.gov Binding of FMN to the riboswitch's aptamer domain induces a conformational change in the RNA, leading to transcription termination or inhibition of translation initiation. mdpi.com

The binding of FMN is highly specific, involving a network of interactions with the isoalloxazine ring and the phosphate moiety. nih.govebi.ac.uk Crystal structures of the FMN riboswitch from Fusobacterium nucleatum show that the phosphate group is recognized through direct and Mg²⁺-mediated contacts with the RNA backbone. nih.govnih.gov

The substitution of the phosphate with a sulfo group would critically test the specificity of this binding pocket.

Charge and Geometry: While both groups are negatively charged, the precise geometry and charge distribution differ. The ability of the riboswitch to accommodate a sulfo group in the phosphate-binding pocket is uncertain and would likely result in a lower binding affinity. ribocentre.orgnih.gov

Hydrogen Bonding: The phosphate group can accept multiple hydrogen bonds. The sulfo group's hydrogen bonding pattern is different, which could disrupt the specific interactions necessary for stable binding and proper folding of the regulatory switch. nih.gov

Analog Binding: Studies with other FMN analogs, like the antibiotic roseoflavin, show that the riboswitch can bind molecules with modified ring systems. researchgate.net However, the interaction with the phosphate tail is considered crucial for high-affinity binding. nih.gov The SAM riboswitch provides a parallel, where the positive charge on the ligand's sulfonium (B1226848) moiety is critical for tight binding, indicating the importance of specific electrostatic interactions in riboswitch function. nih.gov

Therefore, N-Sulfo-FMN is expected to be a poor ligand for the FMN riboswitch. Its reduced binding affinity would likely make it an ineffective regulator of gene expression, failing to trigger the conformational change required to turn genes off even at high concentrations. This highlights the exquisite selectivity of riboswitches for their natural cognate ligands. researchgate.netresearchgate.net

Biological Relevance and Metabolic Integration of N Sulfo Flavin Mononucleotide Analogs

Impact on Cellular Redox Homeostasis and Oxidative Stress Response Mechanisms

Flavin mononucleotide (FMN) is a critical biomolecule derived from riboflavin (B1680620) (vitamin B2) and plays a central role in cellular metabolism as a prosthetic group for various oxidoreductases. wikipedia.org These enzymes are integral to maintaining cellular redox homeostasis, a delicate balance between oxidizing and reducing agents that is essential for normal cellular function. frontiersin.orgmdpi.com The reversible conversion of FMN between its oxidized (FMN), semiquinone (FMNH•), and reduced (FMNH2) forms allows it to participate in both one- and two-electron transfer reactions, making it a versatile redox cofactor. wikipedia.org

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. biocompare.com This imbalance can lead to damage of cellular components such as lipids, proteins, and DNA. biocompare.commdpi.com Flavin-dependent enzymes are involved in both the generation and detoxification of ROS. For instance, mitochondrial complex I, which contains FMN, is a known site of superoxide (B77818) production. mdpi.com Conversely, other flavoproteins function as key components of the antioxidant defense system. biocompare.com

While direct studies on N-sulfo-flavin mononucleotide's specific impact on cellular redox homeostasis are limited, the foundational role of its parent compound, FMN, is well-established. FMN is a stronger oxidizing agent than nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). wikipedia.org The introduction of a sulfo- group to the flavin ring would likely alter its electrochemical properties, potentially modulating the activity of FMN-dependent enzymes involved in redox regulation. The cellular redox environment is maintained by a complex network of enzymes and antioxidants, and any alteration in the function of flavin-dependent enzymes could have significant downstream effects on cellular health. mdpi.com

| Key Concepts in Cellular Redox Homeostasis | Description |

| Redox Homeostasis | The maintenance of a stable balance between oxidants and antioxidants within a cell. |

| Oxidative Stress | A state of imbalance where the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses. biocompare.com |

| Flavin Mononucleotide (FMN) | A redox cofactor derived from riboflavin that participates in electron transfer reactions. wikipedia.org |

| Reactive Oxygen Species (ROS) | Chemically reactive molecules containing oxygen, which can damage cellular components at high concentrations. mdpi.com |

Participation in Microbial Metabolism and Biotransformation Pathways

In the realm of microbial metabolism, flavin-dependent enzymes are indispensable, participating in a wide array of biochemical reactions. frontiersin.org Microorganisms have evolved diverse metabolic pathways to utilize a variety of substrates, including organosulfur compounds. asm.orgnih.gov Some bacteria, when grown on organosulfur compounds as a sulfur source, synthesize a specific set of proteins, including two-component flavin-dependent desulfonases. asm.orgnih.gov These enzyme systems are crucial for cleaving carbon-sulfur bonds, a key step in the assimilation of sulfur from these compounds. nih.gov

The mechanism of these desulfonases often involves a reductase component that provides reduced flavin mononucleotide (FMNH2) to a monooxygenase component. This reduced flavin is then used to catalyze the desulfonation reaction. nih.gov Given the structural similarity, this compound could theoretically interact with these microbial enzyme systems. Its participation could be as a substrate, an inhibitor, or a less efficient cofactor, thereby influencing the biotransformation of organosulfur compounds.

Furthermore, flavins are known to be secreted by some bacteria, such as Shewanella, where they can act as extracellular electron shuttles, facilitating the reduction of minerals like iron(III) oxides. nih.gov The specific chemical properties of this compound, conferred by the sulfo- group, might alter its effectiveness as an electron shuttle in such biogeochemical processes. The study of microbial metabolism is essential for understanding how microorganisms adapt to their environment and how they can be harnessed for biotechnological applications. mpi-bremen.de

| Microbial Processes Involving Flavins | Description |

| Organosulfur Metabolism | Microbial pathways for the breakdown and utilization of organic compounds containing sulfur. asm.org |

| Two-component Desulfonases | Enzyme systems in bacteria that use reduced flavin to cleave carbon-sulfur bonds. nih.gov |

| Extracellular Electron Transfer | The process by which some microbes use secreted molecules like flavins to transfer electrons to external acceptors. nih.gov |

Influence on Flavin Biosynthesis and Cofactor Homeostasis Regulatory Networks

The cellular concentrations of flavin cofactors, FMN and flavin adenine dinucleotide (FAD), are tightly regulated to meet the metabolic demands of the cell. frontiersin.orgnih.gov This regulation, known as flavin homeostasis, involves the control of riboflavin uptake, its conversion to FMN and FAD, and the delivery of these cofactors to various flavoproteins. frontiersin.orgnih.gov In many bacteria, the biosynthesis of flavins is regulated at the transcriptional level by a riboswitch, a structural element in the nascent messenger RNA that binds FMN directly, leading to the termination of transcription. nih.gov

The introduction of an analog like this compound could potentially disrupt this delicate regulatory balance. Depending on its ability to bind to the FMN riboswitch, it could either mimic FMN and repress flavin biosynthesis or act as an antagonist, leading to the overproduction of flavins. In eukaryotes, the regulation of flavin homeostasis is more complex and involves different mechanisms. nih.govnih.gov

Moreover, the enzymes responsible for synthesizing FMN (riboflavin kinase) and FAD (FAD synthase) have specific substrate requirements. nih.govnih.gov N-sulfo-riboflavin, the precursor to this compound, would need to be recognized and phosphorylated by riboflavin kinase. The efficiency of this reaction would directly impact the intracellular pool of the N-sulfo-FMN analog. Any significant alteration in the levels of native flavin cofactors can have widespread effects on cellular metabolism and function. nih.govnih.gov

| Key Components of Flavin Homeostasis | Function |

| Riboflavin Kinase | Enzyme that phosphorylates riboflavin to produce FMN. nih.gov |

| FAD Synthase | Enzyme that adenylates FMN to produce FAD. nih.gov |

| FMN Riboswitch | A regulatory RNA element in bacteria that controls flavin biosynthesis gene expression in response to FMN levels. nih.gov |

Hypothetical Roles in Unconventional Flavin-Binding Protein Functions

While the canonical roles of FMN are as a redox cofactor in enzymes, research has uncovered unconventional flavin-binding proteins with diverse functions. nih.gov For instance, some proteins bind flavins not for catalysis but for structural or regulatory purposes. A putative protease from Bacteroides thetaiotaomicron was found to have an unusual flavin-binding site, suggesting a role as a scavenger or storage protein for flavin compounds. nih.gov This protein exhibits high affinity for various flavin derivatives. nih.gov

Another area of unconventional flavin function is in light, oxygen, or voltage (LOV) domains, which are sensory modules in various proteins that respond to blue light. plos.org In these domains, the flavin chromophore (typically FMN) absorbs a photon, leading to a conformational change in the protein that initiates a signaling cascade. Flavin-based fluorescent proteins (FbFPs) have been developed from these LOV domains and are used as reporters in cellular imaging, particularly in anaerobic conditions where green fluorescent protein (GFP) is not functional. plos.orgillinois.edu

The introduction of this compound could have interesting implications for these unconventional flavin-binding proteins. Its altered electronic and steric properties might affect its binding affinity to these proteins and could potentially modulate their function. For example, in a flavin-scavenging protein, it might compete with native flavins for binding. In a LOV domain, it could shift the absorption spectrum or alter the photochemical properties, potentially leading to a modified light response. These hypothetical roles underscore the potential for flavin analogs to serve as probes for studying the diverse functions of flavoproteins.

| Unconventional Flavin-Binding Proteins | Function |

| Putative Protease from B. thetaiotaomicron | Binds various flavins, possibly for scavenging or storage. nih.gov |

| Light, Oxygen, or Voltage (LOV) Domains | Sensory domains that use a flavin chromophore to detect blue light. plos.org |

| Flavin-based Fluorescent Proteins (FbFPs) | Engineered proteins derived from LOV domains used as fluorescent reporters. illinois.edu |

Advanced Research Applications in Biocatalysis and Biosensing

N-Sulfo-Flavin Mononucleotide in Engineered Biocatalytic Systems

Engineered biocatalytic systems leverage enzymes for complex chemical transformations. The efficiency of flavin-dependent enzymes in these systems is critically reliant on the stable supply of the reduced flavin cofactor. This compound serves as a synthetic analog of flavin mononucleotide (FMN), participating in redox reactions essential for these processes. ontosight.ai

A significant challenge in industrial biocatalysis is the cost-effective and sustainable regeneration of cofactors. researchgate.net Traditional methods often rely on sacrificial co-substrates like glucose, which results in poor atom economy. frontiersin.org An emerging, highly efficient strategy is H2-driven cofactor regeneration, which uses molecular hydrogen as a clean and 100% atom-efficient reductant. researchgate.netnih.gov

This system typically employs a hydrogenase enzyme to oxidize H2 and transfer the electrons to the flavin cofactor, regenerating its reduced form (e.g., FMNH2). frontiersin.orgnih.gov This reduced flavin can then be utilized by other flavin-dependent enzymes, such as Old Yellow Enzymes (OYEs), for specific chemical reactions. frontiersin.orgnih.gov While much of the foundational research has focused on natural FMN, the principles are directly applicable to its derivatives. The use of this compound in such systems is an area of active research, with the sulfo group potentially altering the cofactor's interaction with the hydrogenase and the target enzyme, thereby fine-tuning the catalytic process.

Table 1: Comparison of Cofactor Regeneration Strategies

| Regeneration Strategy | Reductant | Key Enzyme(s) | Atom Economy | Byproducts |

|---|---|---|---|---|

| Substrate-coupled | Glucose | Glucose Dehydrogenase (GDH) | Low | Gluconic acid |

| Electrochemical | Electrode | - | High | Minimal |

| Photochemical | Light/Photosensitizer | - | High | Minimal |

| H2-driven | Molecular Hydrogen (H2) | Hydrogenase | 100% | None (from reductant) |

Flavin-dependent enzymes, such as ene-reductases and monooxygenases, are highly valued for their ability to catalyze stereoselective reactions, producing specific enantiomers of chiral molecules crucial for pharmaceuticals and fine chemicals. nih.govmdpi.com The cofactor, whether it be natural FMN or an analog like this compound, is central to this process. ontosight.aiacs.org

In stereoselective bioreductions, flavin-dependent "Old Yellow Enzyme" (OYE) ene reductases catalyze the asymmetric reduction of activated alkenes. frontiersin.org H2-driven systems that regenerate the reduced flavin cofactor have been successfully used to achieve over 99% conversion in the reduction of ketoisophorone to levodione. nih.gov Similarly, flavin-containing nitroreductases (NR) can be used for the reduction of nitro groups to amines, a key transformation in synthesis. frontiersin.org Flavin-dependent monooxygenases (FMOs) perform stereoselective bio-oxidations, such as the conversion of prochiral sulfides into optically active sulfoxides. mdpi.com The use of a modified cofactor like this compound can influence the reaction's efficiency and selectivity by altering the redox potential and the binding dynamics within the enzyme's active site. ontosight.aiacs.org

Strategies for Cofactor Regeneration (e.g., H2-driven biocatalysis)

Utilization as a Research Probe for Structural and Mechanistic Enzyme Studiesfrontiersin.orgdrugbank.com

Modified flavins are powerful tools for probing the active sites and reaction mechanisms of flavoenzymes. d-nb.info this compound, with its synthetically introduced sulfo group, can serve as a valuable research probe. ontosight.aidrugbank.com The addition of this functional group alters the electronic and steric properties of the cofactor without preventing it from binding to many flavoenzymes. ontosight.ai

These altered properties can be exploited to gain new insights:

Active Site Environment: The sulfo group can act as a reporter. Changes in the spectral properties (absorption or fluorescence) of the bound this compound can provide information about the polarity, charge distribution, and accessibility of the enzyme's active site. d-nb.info

Mechanistic Studies: The electron-withdrawing nature of the sulfo group can modify the redox potential of the flavin. By studying how this change affects reaction rates and product formation, researchers can elucidate the electronic details of the catalytic mechanism.

Structural Analysis: The unique chemical signature of the sulfo group can be useful in techniques like NMR or X-ray crystallography to define the precise orientation and interactions of the cofactor within the enzyme's binding pocket.

By comparing the activity and spectral characteristics of an enzyme with its native FMN cofactor versus the this compound analog, scientists can deduce critical information about enzyme structure and function. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Flavin mononucleotide | FMN |

| Old Yellow Enzyme | OYE |

| Glucose | - |

| Ketoisophorone | - |

| Levodione | - |

| Green Fluorescent Protein | GFP |

| Flavin adenine (B156593) dinucleotide | FAD |

Future Research Directions and Emerging Research Avenues for N Sulfo Flavin Mononucleotide

Discovery of Novel Enzymatic Systems and Biological Pathways Responsive to N-Sulfo-Flavin Mononucleotide

The exploration for novel enzymatic systems and biological pathways that utilize or respond to this compound (NSFM) is a burgeoning area of research. While the canonical roles of flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD) in cellular metabolism are well-established, the specific involvement of NSFM is less understood, presenting a frontier for new discoveries. wikipedia.orgwikipedia.orgbioglyco.com

Recent investigations have shed light on unique metabolic pathways where flavin-dependent enzymes are crucial. For instance, the complete catabolism of sulfoquinovose, a widespread sulfosugar, is accomplished by some bacteria through an oxidative desulfurization pathway. nih.gov This process involves a flavin mononucleotide-dependent sulfoquinovose monooxygenase, which works in conjunction with an NADH-dependent flavin reductase. nih.gov The monooxygenase facilitates the release of sulfite (B76179) from sulfoquinovose, demonstrating a specialized role for a flavin cofactor in sulfur metabolism. nih.gov While this pathway has been characterized with FMN, the potential for NSFM to act as a cofactor or regulator in this or similar systems remains an intriguing possibility.

The discovery of such pathways underscores the potential for identifying novel enzymes that may exhibit a preference for or are specifically regulated by NSFM. These could include specialized monooxygenases, reductases, or other oxidoreductases involved in unique metabolic or signaling cascades. nih.govnih.gov Future research will likely focus on screening diverse microbial and environmental sources for enzymes that show activity with NSFM. The characterization of these enzymes and their associated pathways will be instrumental in elucidating the biological significance of this particular flavin derivative.

Research Highlights in Flavin-Dependent Pathways:

| Pathway | Organism(s) | Key Enzyme(s) | Flavin Cofactor | Function | Reference |

| Sulfoquinovose Catabolism | Agrobacterium tumefaciens | Sulfoquinovose monooxygenase, Flavin reductase | FMN | Oxidative desulfurization of sulfoquinovose | nih.gov |

| Alkanesulfonate Oxidation | Escherichia coli | Alkanesulfonate monooxygenase (SsuD) | FMNH₂ | Oxidation of alkanesulfonates to aldehydes and sulfite | nih.gov |

| Methionine Sulfoxide (B87167) Reduction | Bacteria | Methionine sulfoxide reductase PQ (MsrPQ) system | FMN | Repair of oxidized periplasmic methionine residues | researchgate.net |

| Riboflavin (B1680620) to FMN/FAD Biosynthesis | Prokaryotes | FAD synthase (FADS) | FMN, FAD | Synthesis of essential flavin cofactors | nih.gov |

Integration with Systems Biology and Synthetic Biology Approaches for Flavin Engineering

The fields of systems biology and synthetic biology offer powerful frameworks for understanding and engineering flavin-related metabolism, including pathways potentially involving NSFM. Systems biology approaches can be used to model and analyze the complex networks of reactions and regulatory interactions that govern flavin homeostasis within a cell. nih.gov This can help in identifying key nodes and control points in flavin biosynthesis and utilization, providing insights into how the cell might respond to or utilize NSFM.

Synthetic biology, in turn, allows for the rational design and construction of novel biological parts, devices, and systems. In the context of flavin engineering, this could involve creating new enzymatic pathways for the production of modified flavins like NSFM or engineering existing enzymes to have altered cofactor specificity. nih.govnih.gov For example, by understanding the structural determinants of flavin binding, researchers could engineer flavoproteins to preferentially bind and utilize NSFM, thereby creating novel biocatalysts with desired properties. nih.gov

The integration of these two disciplines can lead to a synergistic cycle of discovery and engineering. Systems-level analysis can identify targets for engineering, and the results from synthetic biology modifications can be fed back into the models to refine our understanding of the system. This iterative process is crucial for developing robust and efficient strategies for flavin engineering and for exploring the functional potential of non-canonical flavins like NSFM.

Advancements in High-Throughput Screening and Directed Evolution of NSFM-Dependent Biocatalysts

The development of novel biocatalysts that are dependent on or utilize NSFM is greatly accelerated by advancements in high-throughput screening (HTS) and directed evolution. nih.govrsc.org HTS platforms enable the rapid screening of large libraries of enzyme variants for a desired activity, making it feasible to identify rare mutants with improved or novel properties. nih.govacs.org This is particularly important when engineering enzymes for non-natural substrates or cofactors like NSFM, where initial activity may be very low. biorxiv.org

Directed evolution mimics the process of natural selection in the laboratory to tailor enzymes for specific applications. wikipedia.orgrcsb.org This involves iterative rounds of generating genetic diversity (mutagenesis), screening or selecting for improved variants, and amplifying the best-performing genes for the next round. wikipedia.orgnobelprize.org This powerful technique has been successfully used to alter the cofactor specificity of enzymes, for example, changing an NADPH-dependent enzyme to use NADH. nobelprize.org A similar approach could be employed to evolve enzymes that are highly efficient with NSFM.

Combining HTS with directed evolution creates a powerful workflow for developing NSFM-dependent biocatalysts. nih.govrsc.org For instance, a library of a parent enzyme could be created through random mutagenesis and then screened for activity in the presence of NSFM using a sensitive HTS assay. nih.gov The most active variants would then be subjected to further rounds of evolution to optimize their performance. This approach has the potential to unlock a wide range of new biocatalytic applications for NSFM.

Key Methodologies in Biocatalyst Development:

| Methodology | Description | Application in NSFM Research | Reference(s) |

| High-Throughput Screening (HTS) | Rapidly assays large numbers of samples to identify active compounds or enzyme variants. | Screening enzyme libraries for activity with NSFM. | nih.govrsc.orgacs.org |

| Directed Evolution | Iterative process of mutagenesis, screening/selection, and amplification to improve protein function. | Evolving enzymes to have high specificity and efficiency with NSFM. | wikipedia.orgrcsb.orgnobelprize.org |

| Random Mutagenesis | Introduces mutations at random positions in a gene to create a diverse library of variants. | Generating initial diversity in a parent enzyme for directed evolution. | nih.gov |

| DNA Shuffling | Recombines segments from several parent genes to create chimeric offspring. | Combining beneficial mutations from different enzyme variants. | nih.gov |

Development of Advanced Analytical Platforms for NSFM Quantitation and Characterization in Complex Biological Matrices

The ability to accurately quantify and characterize NSFM in complex biological samples is fundamental to understanding its biological roles. The development of advanced analytical platforms is crucial for this purpose. The inherent complexity of biological matrices, which contain a vast array of molecules, presents a significant challenge for the selective and sensitive detection of a specific compound like NSFM. researchgate.netomu.edu.tr

Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful technique for the analysis of small molecules in biological samples. nih.gov LC-MS allows for the separation of NSFM from other components in the matrix followed by its sensitive detection and quantification based on its mass-to-charge ratio. High-resolution mass spectrometry can further provide accurate mass measurements, aiding in the confident identification of the compound.

Spectroscopic techniques, such as fluorescence spectroscopy, can also be employed for the characterization of flavins. nih.gov The intrinsic fluorescence of the flavin isoalloxazine ring provides a sensitive handle for detection. wikipedia.org However, the spectral properties of NSFM may differ from those of FMN and FAD, necessitating specific characterization. The development of fluorescent probes that selectively interact with NSFM could offer a means for its specific detection in live cells or complex mixtures. acs.org

Furthermore, quantitative proteomics and metabolomics approaches can provide a broader picture of the cellular response to NSFM. researchgate.net By analyzing changes in the proteome and metabolome upon exposure to or production of NSFM, researchers can infer its potential functions and interacting partners. The integration of these various analytical platforms will be essential for building a comprehensive understanding of NSFM's biochemistry and physiology.

Q & A

Q. What criteria define rigorous reproducibility in this compound research?

- Guidance : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets (e.g., MS spectra, NMR shifts) in public repositories. Replicate key findings in ≥2 independent labs using harmonized protocols .

Data Presentation Standards

- Tables : Include processed data critical to the research question (e.g., EC50 values, ANOVA results) in the main text. Archive raw data (e.g., HPLC chromatograms) in supplementary materials .

- Figures : Use error bars for biological replicates (n ≥ 3) and annotate statistical significance (e.g., *p<0.05). For microscopy, provide scale bars and quantification methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.